N-(4-Bromobenzyl)-4-methylaniline
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Overview
Description
N-(4-Bromobenzyl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a bromobenzyl group attached to the nitrogen atom of 4-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-4-methylaniline typically involves the nucleophilic substitution reaction of 4-methylaniline with 4-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the bromobenzyl group .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-Bromobenzyl)-4-methylaniline can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products:
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Scientific Research Applications
Chemistry: N-(4-Bromobenzyl)-4-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. It may also find applications in the development of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-4-methylaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl group can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
4-Bromobenzylamine: Similar structure but lacks the methylaniline group.
4-Bromobenzyl chloride: Similar structure but contains a chloride group instead of an amine.
4-Bromobenzyl alcohol: Similar structure but contains a hydroxyl group instead of an amine.
Uniqueness: N-(4-Bromobenzyl)-4-methylaniline is unique due to the presence of both the bromobenzyl and methylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H14BrN |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 |
InChI Key |
KKBVRQJLCJSJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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